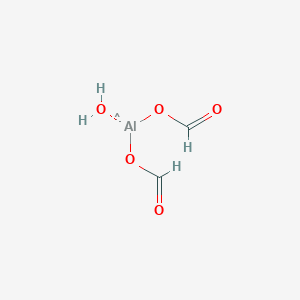
Hydroxyaluminium diformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxyaluminum diformate is a chemical compound with the molecular formula C₂H₃AlO₅.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxyaluminum diformate can be synthesized through the reaction of aluminum hydroxide with formic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Al(OH)3+2HCOOH→C2H3AlO5+2H2O
Industrial Production Methods
In industrial settings, the production of hydroxyaluminum diformate involves the use of high-purity aluminum hydroxide and formic acid. The reaction is carried out in large reactors with precise temperature and pH control to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxyaluminum diformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form aluminum oxide and other by-products.
Reduction: Reduction reactions can convert hydroxyaluminum diformate into different aluminum compounds.
Substitution: It can participate in substitution reactions where the formate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various organic reagents can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include aluminum oxide, aluminum hydroxide, and substituted aluminum compounds .
Applications De Recherche Scientifique
Hydroxyaluminum diformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medical treatments, including its role as an adjuvant in vaccines.
Industry: It is used in the production of advanced materials and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of hydroxyaluminum diformate involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular processes through its aluminum component .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aluminum hydroxide
- Aluminum oxide
- Aluminum phosphate
Uniqueness
Hydroxyaluminum diformate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Unlike other aluminum compounds, it has distinct properties that make it suitable for specialized uses in research and industry .
Conclusion
Hydroxyaluminum diformate is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and ability to undergo diverse chemical reactions make it a valuable subject of study in multiple fields.
Propriétés
Numéro CAS |
51575-25-8 |
|---|---|
Formule moléculaire |
C2H4AlO5 |
Poids moléculaire |
135.03 g/mol |
InChI |
InChI=1S/2CH2O2.Al.H2O/c2*2-1-3;;/h2*1H,(H,2,3);;1H2/q;;+2;/p-2 |
Clé InChI |
NJSTXPGXDURZQP-UHFFFAOYSA-L |
SMILES canonique |
C(=O)O[Al]OC=O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















